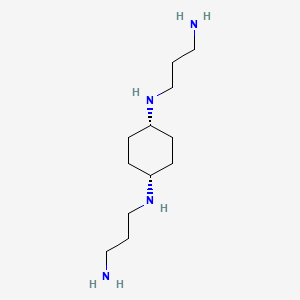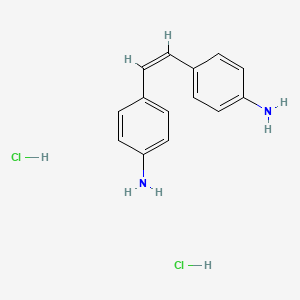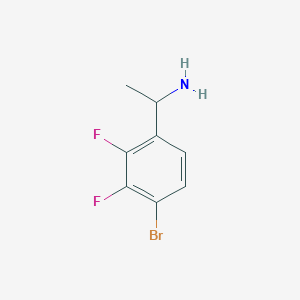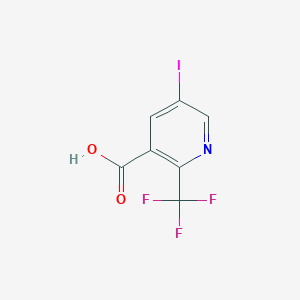
5-Iodo-2-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-(trifluoromethyl)nicotinic acid is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)nicotinic acid typically involves halogenation and trifluoromethylation reactions. One common method is the iodination of 2-(trifluoromethyl)nicotinic acid using iodine in the presence of a suitable catalyst. Another approach involves the direct trifluoromethylation of 5-iodonicotinic acid using reagents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-iodo-2-(trifluoromethyl)nicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-iodo-2-(trifluoromethyl)nicotinamide.
Substitution: Substitution reactions at the iodine or trifluoromethyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-iodo-2-(trifluoromethyl)nicotinamide
Reduction: 5-iodo-2-(trifluoromethyl)nicotinamide
Substitution: Various derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Iodo-2-(trifluoromethyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its iodine and trifluoromethyl groups can interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is also used in the development of new materials and chemicals. Its unique properties can be leveraged to create novel compounds with specific industrial applications.
Mecanismo De Acción
The mechanism by which 5-Iodo-2-(trifluoromethyl)nicotinic acid exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended use.
Comparación Con Compuestos Similares
2-Iodo-5-(trifluoromethyl)pyridine
3-Iodo-5-(trifluoromethyl)pyridin-2-ol
2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness: 5-Iodo-2-(trifluoromethyl)nicotinic acid stands out due to its specific combination of iodine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H3F3INO2 |
|---|---|
Peso molecular |
317.00 g/mol |
Nombre IUPAC |
5-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)1-3(11)2-12-5/h1-2H,(H,13,14) |
Clave InChI |
NFXLBSFHTMRMCR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



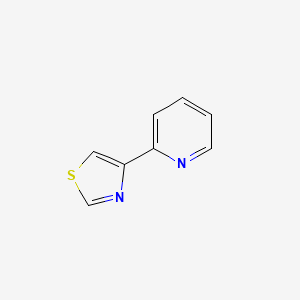
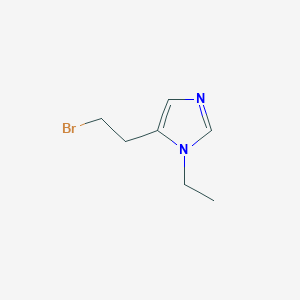
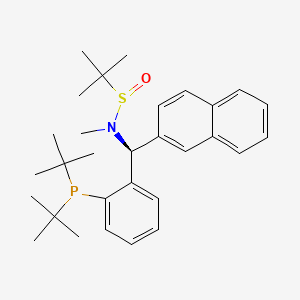
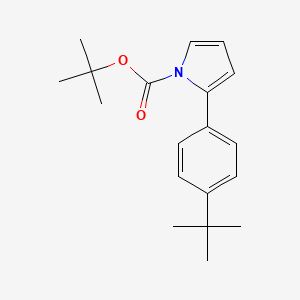
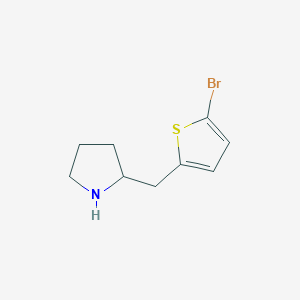
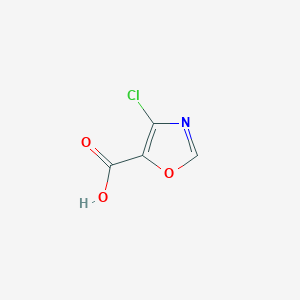
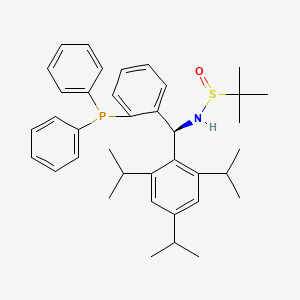

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
